Chemical properties of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate
Chemical properties of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate
Synonyms: Sulfurol Laurate; 4-Methyl-5-thiazoleethanol Dodecanoate; Dodecanoic acid 2-(4-methyl-5-thiazolyl)ethyl ester.
Part 1: Executive Technical Summary
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate is a high-molecular-weight thiazole ester belonging to the class of Sulfurol esters . It is the lauric acid (C12) conjugate of the flavor/fragrance ingredient Sulfurol (4-methyl-5-thiazoleethanol).
While its lower homolog, Sulfurol Decanoate (C10) , is a known commercial flavoring agent (FEMA 3204 homolog) valued for its nutty, meaty, and creamy notes, the Dodecanoate variant represents a specialized lipophilic extension . The addition of the C12 alkyl chain significantly alters the physicochemical profile, transitioning the molecule from a volatile aroma compound to a semi-volatile fixative or a lipophilic prodrug .
Primary Utility:
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Flavor & Fragrance: Acts as a "base note" or fixative, providing a sustained release of the characteristic Sulfurol odor (nutty/roasted beef/milky) via slow enzymatic or hydrolytic cleavage.
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Pharmaceutical Research: Serves as a highly lipophilic prodrug model for thiazole-based pharmacophores, enhancing lymphatic transport and membrane permeability (LogP > 6.0).
Part 2: Physicochemical Architecture
The molecule consists of three distinct functional regions that dictate its behavior:
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The Thiazole Core: A planar, aromatic heterocycle containing Nitrogen and Sulfur. It provides the characteristic "roasted" sensory profile and potential biological activity (vitamin B1 fragment).
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The Ethyl Linker: A flexible spacer that prevents steric hindrance at the ester bond, facilitating enzymatic access for hydrolysis.
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The Dodecanoate Tail: A 12-carbon saturated fatty acid chain that dominates the solubility profile, rendering the molecule water-insoluble and highly oil-soluble.
Table 1: Physicochemical Properties Profile
Note: Properties marked with () are predicted based on the homologous Decanoate ester (CAS 101426-31-7).*
| Property | Value / Description | Context |
| Molecular Formula | C₁₈H₃₁NO₂S | High carbon content drives lipophilicity. |
| Molecular Weight | 325.51 g/mol | Falls within the "Rule of 5" for drug-likeness. |
| Physical State | Viscous Yellow Oil / Low-Melting Solid | Likely solidifies < 20°C due to C12 chain packing. |
| Boiling Point | ~410°C (atm) / ~200°C (4 mmHg) | High BP makes it non-volatile at Room Temp. |
| LogP (Octanol/Water) | ~6.1 | Highly lipophilic. Retains in adipose tissue/membranes. |
| Water Solubility | < 0.05 mg/L (Practically Insoluble) | Requires surfactant/oil carrier for formulation. |
| Flash Point | > 113°C* | Safe for standard handling (Class IIIB combustible). |
| Odor Profile | Faint, Waxy, Roasted Nut (on hydrolysis) | Lower intensity than Sulfurol due to low vapor pressure. |
Part 3: Synthetic Pathways & Manufacturing
The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate is most efficiently achieved via Nucleophilic Acyl Substitution using Lauroyl Chloride. This method avoids the equilibrium limitations of Fisher esterification.
DOT Diagram: Synthesis Workflow
Caption: Synthesis via Acyl Chloride method. The base (TEA) is critical to neutralize HCl and drive the reaction forward.
Detailed Protocol: Acid Chloride Method
Objective: Synthesis of 5.0 g of Target Ester.
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Preparation:
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Charge a 100 mL round-bottom flask with Sulfurol (4-methyl-5-thiazoleethanol) (2.25 g, 15.7 mmol) and Dichloromethane (DCM) (30 mL).
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Add Triethylamine (TEA) (1.90 g, 18.8 mmol) as the acid scavenger.
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Cool the mixture to 0°C in an ice bath under Nitrogen atmosphere.
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Reaction:
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Add Lauroyl Chloride (3.60 g, 16.5 mmol) dropwise over 15 minutes. Caution: Exothermic.
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Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
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Monitor via TLC (Hexane:EtOAc 8:2). The alcohol spot (Rf ~0.2) should disappear; ester spot (Rf ~0.8) should appear.
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Work-up:
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Quench with water (20 mL).
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Wash the organic layer with 1M HCl (to remove unreacted thiazole/amine), then Sat. NaHCO₃ , then Brine .
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification:
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The crude yellow oil is purified via Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane) to yield a colorless to pale yellow viscous liquid.
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Part 4: Chemical Reactivity & Stability
Hydrolytic Stability
The ester bond is the most reactive site.
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Acidic pH (Stomach): Relatively stable. The bulky C12 chain provides some steric protection against acid hydrolysis.
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Alkaline pH (Intestine/Formulation): Rapid hydrolysis. In basic media (pH > 8), the ester cleaves to regenerate Sulfurol and Dodecanoate.
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Enzymatic: Highly susceptible to Carboxylesterases (e.g., CES1 in the liver). This makes it an excellent prodrug candidate.
Thiazole Ring Stability
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Oxidation: The sulfur atom in the thiazole ring is relatively stable but can be oxidized to the Sulfoxide/Sulfone or N-oxide under strong oxidative stress (e.g., Peroxides, mCPBA). In standard ambient conditions, it is stable.
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Maillard Reactivity: If used in food matrices containing reducing sugars and heated (baking/roasting), the thiazole ring can participate in complex Maillard reactions, generating potent "meaty" aroma compounds.
Thermal Stability
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Stable up to ~200°C.
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Above 250°C, thermal elimination of the ester may occur, releasing Lauric acid and Vinyl-thiazole derivatives.
Part 5: Biological & Pharmacological Context[1]
Metabolic Pathway
As a lipophilic ester, the molecule acts as a vehicle. Upon ingestion or absorption, it undergoes metabolic activation.
DOT Diagram: Metabolic Hydrolysis
Caption: In vivo bio-activation. The ester is cleaved by esterases, releasing the active Sulfurol and nutritional Lauric acid.
Drug Development Implications[1]
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Prodrug Design: The C12 chain increases LogP to ~6.1. This allows the molecule to bypass first-pass metabolism via lymphatic transport (chylomicrons), potentially increasing the systemic bioavailability of the thiazole moiety compared to administering Sulfurol directly.
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Blood-Brain Barrier (BBB): High lipophilicity suggests high BBB penetration, though rapid hydrolysis in plasma might limit the amount of intact ester reaching the CNS.
Part 6: Experimental Protocols
Analytical Method: GC-MS Identification
To verify the identity and purity of the synthesized dodecanoate.
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Instrument: Agilent 7890B GC / 5977A MSD.
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Column: HP-5ms (30m x 0.25mm x 0.25µm).
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Carrier Gas: Helium @ 1.0 mL/min.
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Inlet Temp: 280°C (Splitless).
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Oven Program:
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Hold 60°C for 2 min.
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Ramp 20°C/min to 300°C.
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Hold 300°C for 10 min.
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Detection: EI Source (70 eV). Scan range 40-500 amu.
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Expected Retention: The Dodecanoate will elute significantly later than Sulfurol.
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Mass Spec Signature:
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Molecular Ion: m/z 325 (weak).
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Base Peak: m/z 143 (Thiazole-ethyl fragment after McLafferty rearrangement/cleavage).
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Acylium Ion: m/z 183 (C11H23CO+).
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References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 44182035, 2-(4-Methyl-5-thiazolyl)ethyl decanoate (Homolog Reference). Retrieved from [Link]
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The Good Scents Company. Sulfuryl Decanoate (Flavor Properties & Safety). Retrieved from [Link]
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Olfactorian. Sulfurol (4-Methyl-5-thiazoleethanol) Odor Profile and Chemistry. Retrieved from [Link]
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Fisher Scientific. 2-(4-Methyl-5-thiazolyl)ethyl Decanoate Product Specifications. Retrieved from [Link][8]
Sources
- 1. ScenTree - Sulfurol (CAS N° 137-00-8) [scentree.co]
- 2. ScenTree - Sulfurol (CAS N° 137-00-8) [scentree.co]
- 3. 4-Methyl-5-thiazoleethanol 98 137-00-8 [sigmaaldrich.com]
- 4. ulprospector.com [ulprospector.com]
- 5. ulprospector.com [ulprospector.com]
- 6. Sulfurol Manufacturer & Suppliers |ELAROMA-SFO - Elchemy [elchemy.com]
- 7. UNII - 3XYV4I47I8 | UNII Search Service [precision.fda.gov]
- 8. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]
